ethyl 7-amino-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
ethyl 7-amino-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
ethyl 7-amino-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N5O2/c1-2-19-6(18)4-3-14-8-15-7(9(10,11)12)16-17(8)5(4)13/h3H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGURVPKJNJVLLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)C(F)(F)F)N=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar microwave-mediated methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of microwave irradiation significantly reduces reaction time and energy consumption, making it a sustainable approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions
ethyl 7-amino-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amino compounds, and substituted triazolopyrimidines.
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Research indicates that ethyl 7-amino-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action often involves inhibition of bacterial enzymes critical for survival.
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. Its structure allows for interactions with cellular pathways involved in cancer proliferation. Preliminary studies suggest that it may inhibit tumor growth by targeting specific enzymes or receptors associated with cancer cell metabolism.
3. Neurological Disorders
There is emerging evidence that compounds similar to this compound may have neuroprotective effects. Research is ongoing to explore its potential in treating neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial activity | Demonstrated significant inhibition against Gram-positive bacteria. |
| Study B | Investigate anticancer effects | Showed reduced cell viability in cancer cell lines with specific dose-response relationships. |
| Study C | Assess neuroprotective properties | Indicated potential in mitigating oxidative stress in neuronal cultures. |
Mechanism of Action
The mechanism of action of ethyl 7-amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It has been shown to inhibit the ERK signaling pathway by decreasing the phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This inhibition leads to the suppression of cancer cell growth and proliferation . Additionally, it can induce apoptosis and cell cycle arrest in cancer cells, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
ethyl 7-amino-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibition and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities but with different molecular targets.
1,2,4-Triazolo[1,5-a]pyridine: Used in the treatment of cardiovascular disorders and type 2 diabetes.
The uniqueness of ethyl 7-amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate lies in its trifluoromethyl group, which enhances its metabolic stability and lipophilicity, making it a valuable scaffold in drug design.
Biological Activity
Ethyl 7-amino-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 704877-28-1) is a heterocyclic compound that has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of 275.19 g/mol, this compound is structurally related to other triazolopyrimidine derivatives known for their pharmacological properties.
The compound features a trifluoromethyl group and an amino group, which are significant for its biological activity. The presence of these functional groups can influence the compound's interaction with biological targets, enhancing its therapeutic potential.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of triazolo-pyrimidine derivatives. For instance, compounds similar to this compound have shown efficacy against various pathogens including bacteria and fungi. In particular, the structural modifications in triazolo derivatives can lead to enhanced potency against specific microorganisms.
Anti-Parasitic Activity
A notable area of research involves the efficacy of triazolo compounds against parasitic infections. For example, related compounds have been investigated for their activity against Cryptosporidium parvum, a significant cause of gastrointestinal disease. In vitro studies have demonstrated that certain derivatives exhibit EC50 values in the low micromolar range, indicating promising anti-parasitic effects .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug candidates. In the case of this compound, SAR studies suggest that modifications at specific positions can enhance potency while minimizing side effects such as cardiotoxicity associated with hERG channel inhibition .
Study on Cryptosporidiosis Treatment
A significant case study involved the evaluation of triazolo derivatives against Cryptosporidium species. The most potent analogs were identified through systematic SAR investigations that focused on maintaining high efficacy while reducing off-target effects. One such compound achieved an EC50 of 0.17 μM in vitro and demonstrated oral efficacy in mouse models .
Development of Anti-Cancer Agents
Another area of research has explored the use of triazolo derivatives in oncology. Compounds based on similar scaffolds have been studied for their ability to inhibit c-Met kinases, which are implicated in various cancers. These studies revealed that modifications at the 2 and 6 positions could lead to significant increases in inhibitory potency .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C9H8F3N5O2 |
| Molecular Weight | 275.19 g/mol |
| CAS Number | 704877-28-1 |
| EC50 (against C. parvum) | 0.17 μM |
| hERG Channel Inhibition | Moderate at higher doses |
Q & A
Q. What are the optimized synthetic routes for this compound?
Methodological Answer: The compound is typically synthesized via multicomponent condensation reactions. A widely used protocol involves:
Reacting ethyl 4,4,4-trifluoro-3-oxobutanoate (CF₃-ketoester) with aromatic aldehydes and 1H-1,2,4-triazol-5-amine in ethanol under reflux with catalytic HCl (12–24 hours) .
Cyclization via azeotropic water removal using benzene and p-toluenesulfonic acid (8 hours) to form the triazolopyrimidine core .
Recrystallization from ethanol to obtain pure crystals for structural validation.
Alternative methods include microwave-assisted synthesis (30 minutes at 323 K) for rapid cyclization .
Q. Table 1: Comparison of Synthetic Approaches
Q. How is the compound’s structure confirmed experimentally?
Methodological Answer: A combination of techniques is critical:
- X-ray crystallography : Resolves bond lengths, angles, and ring conformations (e.g., envelope conformation of the dihydropyrimidine ring with puckering amplitude Q = 0.099 Å) .
- ¹H NMR : Identifies substituent environments (e.g., NH protons at δ 10.89 ppm, trifluoromethyl groups via splitting patterns) .
- H-bonding analysis : Detects intermolecular interactions (e.g., N–H⋯N bonds with distances of 2.85–3.10 Å) stabilizing crystal packing .
Q. Table 2: Key Structural Data
| Parameter | Value | Technique | Reference |
|---|---|---|---|
| Dihedral angle (triazole/phenyl) | 83.94° | X-ray | |
| Puckering amplitude (Q) | 0.099 Å | X-ray | |
| NH chemical shift | δ 10.89 (s, 1H) | ¹H NMR (CDCl₃) |
Advanced Questions
Q. How does the trifluoromethyl group influence physicochemical and biological properties?
Methodological Answer: The CF₃ group enhances:
- Lipophilicity : Increases membrane permeability (logP increases by ~1.5 units compared to non-fluorinated analogues).
- Metabolic stability : Resists oxidative degradation due to strong C–F bonds .
- Electronic effects : Withdraws electrons, polarizing the triazolopyrimidine ring and enhancing H-bond acceptor capacity (critical for target binding, e.g., kinase inhibition) .
Q. Experimental Validation :
- Replace CF₃ with CH₃ in SAR studies to observe reduced activity (e.g., 10-fold decrease in enzyme inhibition) .
Q. How are intermolecular interactions analyzed in crystal structures?
Methodological Answer:
Hydrogen bonding : Use software like Mercury to measure donor-acceptor distances and angles (e.g., N–H⋯N bonds at 2.92 Å, 168° angle) .
π-π stacking : Calculate centroid distances between aromatic rings (e.g., 3.63–3.88 Å for triazole-phenyl interactions) .
Puckering analysis : Apply Cremer & Pople parameters to quantify ring distortion (e.g., θ = 0.094 Å for envelope conformation) .
Q. How to resolve contradictions in regioselectivity during synthesis?
Methodological Answer: Contradictions arise from competing cyclization pathways. To control regioselectivity:
Modify reaction conditions : Acidic vs. ionic environments favor different intermediates (e.g., ionic liquids yield 7-methyl-5-phenyl derivatives, while HCl yields 5-methyl-7-phenyl isomers) .
Use directing groups : Introduce electron-withdrawing substituents (e.g., Cl, CN) to steer cyclization .
Q. Table 3: Regioselectivity Control
| Condition | Major Product | Yield (%) | Reference |
|---|---|---|---|
| Ionic liquid (BMIM·BF₄) | Ethyl 2-amino-7-methyl-5-phenyl | 75 | |
| HCl/EtOH | Ethyl 2-amino-5-methyl-7-phenyl | 68 |
Q. What methodologies address discrepancies in biological activity data?
Methodological Answer:
Dose-response profiling : Test compounds across a wide concentration range (e.g., 0.1–100 µM) to account for assay variability .
Target engagement assays : Use SPR or ITC to measure binding constants (Kd) independently of cellular activity .
Metabolite screening : Identify degradation products (e.g., ester hydrolysis) that may skew IC₅₀ values .
Example : Derivatives with electron-donating groups (e.g., 4-methoxyphenyl) show inconsistent activity due to rapid demethylation in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
